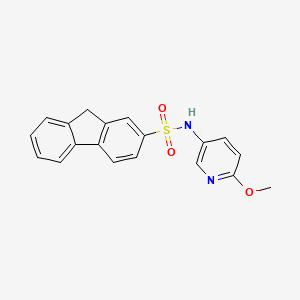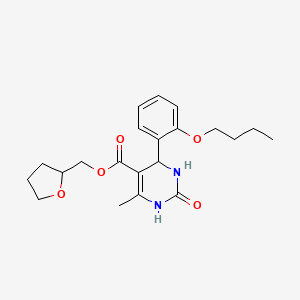
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its diverse biological activities. The compound has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide. One potential direction is to further elucidate the compound's mechanism of action. Understanding how N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide exerts its biological effects could lead to the development of more targeted and effective therapies. Another potential direction is to investigate the compound's potential use in combination with other drugs. Studies have shown that N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide can enhance the anticancer activity of certain chemotherapeutic agents, which suggests that it may have potential as a combination therapy. Finally, future research could focus on developing more potent and selective analogs of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide, which could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide involves the reaction of 6-methoxy-3-pyridinylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-9H-fluorene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19-9-6-15(12-20-19)21-25(22,23)16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHIHLNBYWVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5213212.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![N-benzyl-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5213218.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)